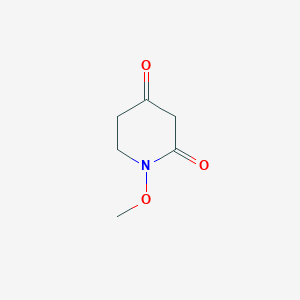
1-Methoxy-piperidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxypiperidine-2,4-dione is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxypiperidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxypiperidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
1-Methoxy-piperidin-2,4-dion dient aufgrund seiner einzigartigen Strukturmerkmale als wertvolles Gerüst für die Entwicklung neuer Medikamente. Forscher haben sein Potenzial in folgenden Bereichen untersucht:
- Antikrebsmittel: Die spirocyclische Struktur der Verbindung wurde auf ihre zytotoxischen Wirkungen gegen Krebszellen untersucht .
- Anti-mikrobielle Aktivität: Studien haben Derivate von this compound als potenzielle anti-mikrobielle Wirkstoffe untersucht .
- Neurologische Erkrankungen: Der Piperidin-Rest ist ein häufiges Motiv in neuroaktiven Verbindungen. Forscher haben Derivate dieser Verbindung für die Entwicklung neurologischer Medikamente synthetisiert .
Organische Synthese
This compound ist ein vielseitiger Baustein in der organischen Synthese. Es nimmt an verschiedenen Reaktionen teil, darunter:
- Cycloadditionen: Forscher haben diese Verbindung in Cycloadditionsreaktionen eingesetzt, um komplexe heterocyclische Strukturen zu erzeugen .
- Mehrkomponentenreaktionen: Die Verbindung wurde in Mehrkomponentenreaktionen eingesetzt, um diverse chemische Bibliotheken zu erhalten .
Spiroverbindungen
Die spirocyclische Natur von this compound macht es zu einem interessanten Ziel für die Synthese von Spiroverbindungen. Diese Verbindungen weisen oft einzigartige biologische Aktivitäten auf und sind relevant für die Medikamentenentwicklung .
Natürliche Produktsynthese
Forscher haben this compound als Vorläufer bei der Synthese von Naturstoffen und Alkaloiden verwendet. Seine Einarbeitung in komplexe Moleküle trägt zum Bereich der Naturstoffchemie bei .
Antioxidative Eigenschaften
Obwohl nicht umfassend untersucht, wurde das antioxidative Potenzial der Verbindung festgestellt. Seine Fähigkeit, freie Radikale abzufangen, könnte Auswirkungen auf Gesundheit und Krankheit haben .
Chemische Biologie
This compound kann als Sonde in Studien der chemischen Biologie dienen. Seine Reaktivität und seine einzigartige spirocyclische Struktur ermöglichen es Forschern, biologische Prozesse und Wechselwirkungen zu untersuchen .
Wirkmechanismus
Target of Action
1-Methoxypiperidine-2,4-dione is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Result of Action
Piperidine derivatives are known to have a wide range of biological activities
Biochemische Analyse
Biochemical Properties
Piperidine derivatives, which 1-Methoxypiperidine-2,4-dione is a part of, have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Some piperidine derivatives have shown promising effects in various types of cells and cellular processes .
Molecular Mechanism
Piperidine derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Some piperidine derivatives have shown significant antinociceptive properties at certain dosages .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Piperidine derivatives are known to localize in various subcellular compartments .
Eigenschaften
IUPAC Name |
1-methoxypiperidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWWDERUGCOYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(=O)CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
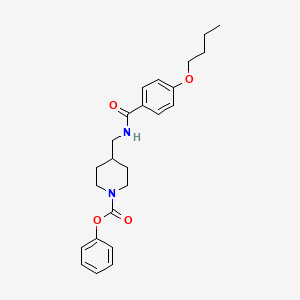
amine](/img/structure/B2392088.png)
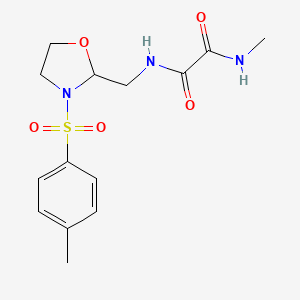
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2392092.png)
![3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride](/img/structure/B2392093.png)
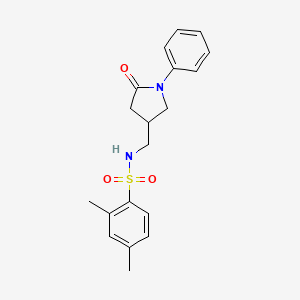
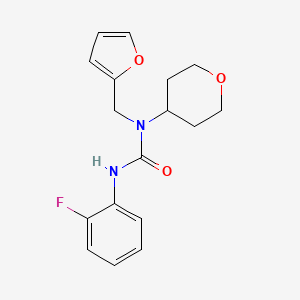
![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)
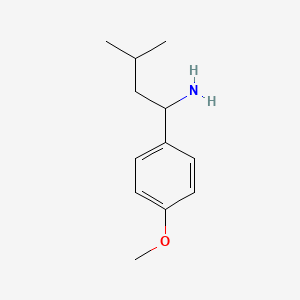
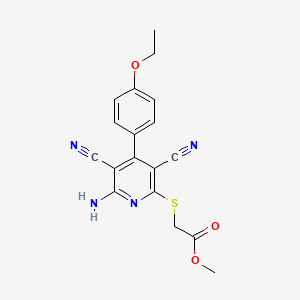

![1-(3-chloro-4-methoxyphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2392103.png)
![4-(N,N-diethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2392105.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide](/img/structure/B2392106.png)
